molecular formula C37H56O10 B12710172 Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate CAS No. 21807-70-5

Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate

Cat. No.: B12710172
CAS No.: 21807-70-5
M. Wt: 660.8 g/mol
InChI Key: SWMCUQOHAFQMPI-UHFFFAOYSA-N
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Description

Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of epoxy groups and cyclohexane rings, which contribute to its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane derivatives with epichlorohydrin under basic conditions. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, typically around 200-202°C and 5 Torr, respectively .

Chemical Reactions Analysis

Types of Reactions

Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include enzymes and other proteins that interact with the epoxy groups, facilitating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Another epoxy compound used in similar applications.

    Cyclohexane-1,2-dicarboxylic anhydride: Shares structural similarities but lacks the epoxy groups.

    Epoxidized soybean oil: A bio-based epoxy compound with different reactivity.

Uniqueness

Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is unique due to its combination of cyclohexane rings and epoxy groups, which provide a balance of rigidity and reactivity. This makes it particularly valuable in applications requiring both structural integrity and chemical versatility .

Properties

CAS No.

21807-70-5

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

2-O-[4-[2-[4-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxycyclohexyl]propan-2-yl]cyclohexyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C37H56O10/c1-37(2,23-11-15-25(16-12-23)46-35(40)31-9-5-3-7-29(31)33(38)44-21-27-19-42-27)24-13-17-26(18-14-24)47-36(41)32-10-6-4-8-30(32)34(39)45-22-28-20-43-28/h23-32H,3-22H2,1-2H3

InChI Key

SWMCUQOHAFQMPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)OC(=O)C2CCCCC2C(=O)OCC3CO3)C4CCC(CC4)OC(=O)C5CCCCC5C(=O)OCC6CO6

Origin of Product

United States

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